molecular formula C5H8Cl2N6S B2422620 (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride CAS No. 2138518-26-8

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride

Cat. No.: B2422620
CAS No.: 2138518-26-8
M. Wt: 255.12
InChI Key: OYCWARZARVMFJE-UHFFFAOYSA-N
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Description

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride is a heterocyclic compound that contains both a tetrazole and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both tetrazole and thiazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the tetrazole moiety. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. Subsequently, the tetrazole ring can be introduced via a cycloaddition reaction with an azide source under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine: Lacks the dihydrochloride moiety but shares similar core structure.

    Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole.

    Tetrazole derivatives: Compounds such as 5-aminotetrazole and 1-methyltetrazole.

Uniqueness

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride is unique due to the combination of both tetrazole and thiazole rings in its structure. This dual functionality imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The presence of the dihydrochloride moiety also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

[4-(2H-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S.2ClH/c6-1-4-7-3(2-12-4)5-8-10-11-9-5;;/h2H,1,6H2,(H,8,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCWARZARVMFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C2=NNN=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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